1-(Benzyloxy)-2-(cyclopent-1-en-1-yl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-(cyclopent-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, a cyclopent-1-en-1-yl group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-2-(cyclopent-1-en-1-yl)-4-methoxybenzene typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the benzyloxy group, followed by the introduction of the cyclopent-1-en-1-yl group. The methoxy group is then added to complete the synthesis.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-2-(cyclopent-1-en-1-yl)-4-methoxybenzene undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the addition of hydrogen atoms to the structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction and conditions, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-(cyclopent-1-en-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biological assays to study its effects on various biological systems.
Medicine: Research into its potential medicinal properties, including its effects on specific molecular targets, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-(cyclopent-1-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-(cyclopent-1-en-1-yl)-4-methoxybenzene can be compared to other similar compounds:
Similar Compounds: These include 1-(benzyloxy)-4-(cyclopent-1-en-1-yl)benzene and 1-(benzyloxy)-3-(cyclopent-1-en-1-yl)benzene
Uniqueness: The presence of the methoxy group in this compound distinguishes it from its analogs, potentially leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
61076-50-4 |
---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-(cyclopenten-1-yl)-4-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C19H20O2/c1-20-17-11-12-19(18(13-17)16-9-5-6-10-16)21-14-15-7-3-2-4-8-15/h2-4,7-9,11-13H,5-6,10,14H2,1H3 |
InChI-Schlüssel |
IDYPDIWOOJMZFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.